molecular formula C7H3BrFIO2 B14040781 2-Bromo-3-fluoro-6-iodobenzoic acid

2-Bromo-3-fluoro-6-iodobenzoic acid

Cat. No.: B14040781
M. Wt: 344.90 g/mol
InChI Key: OGDROXFYYDJSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-6-iodobenzoic acid is a polyhalogenated benzoic acid derivative featuring bromine (Br), fluorine (F), and iodine (I) substituents at positions 2, 3, and 6, respectively, relative to the carboxylic acid group (position 1). Halogenated benzoic acids are widely used in drug discovery due to their ability to modulate bioavailability, metabolic stability, and target binding . The iodine substituent, in particular, may enhance applications in radiopharmaceuticals or crystallography due to its high atomic weight and polarizability.

Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

2-bromo-3-fluoro-6-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)

InChI Key

OGDROXFYYDJSFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C(=O)O)I

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Bromo-3-fluoro-6-iodobenzoic acid typically involves:

  • Starting from a suitably substituted benzoic acid or aromatic precursor.
  • Sequential or selective halogenation steps to introduce bromine, fluorine, and iodine atoms at desired positions.
  • Functional group transformations such as nitration, reduction, diazotization, and hydrolysis to install or modify carboxylic acid groups.
  • Use of diazonium chemistry for iodination.

Due to the complexity of multiple halogen substitutions, the preparation usually requires multi-step sequences with careful control of reaction conditions to achieve regioselectivity and high yields.

Specific Preparation Routes and Key Steps

Starting from 5-Amino-2-bromobenzoic Acid (Diazotization and Iodination)

One patented method for preparing bromo-iodo benzoic acids (including positional isomers) involves:

  • Mixing 5-amino-2-bromobenzoic acid with inorganic acid, organic solvent, and water.
  • Diazotization by dropwise addition of nitrite aqueous solution to form a diazonium salt.
  • Subsequent iodination by adding an iodinating agent aqueous solution to the diazonium salt system.
  • Quenching the reaction with sodium bisulfite aqueous solution to yield bromo-iodobenzoic acid derivatives.

This method is conducted under controlled temperature (0–20 °C) and time (0.5–1 hour) conditions for quenching, with specific mass ratios of reagents to optimize yield and purity.

Table 1: Key Parameters for Diazotization and Iodination Step

Parameter Range/Value
Mass ratio: 5-amino-2-bromobenzoic acid : inorganic acid : organic solvent : water 1 : (1.5–2) : (5–10) : (5–10)
Nitrite aqueous solution mass ratio (nitrite : water) (0.3–0.5) : (1.3–1.5)
Sodium bisulfite aqueous solution mass ratio (NaHSO3 : water) (0.1–0.3) : (1.3–1.5)
Temperature for quenching 0–20 °C
Quenching time 0.5–1 hour

Summary Table of Preparation Methods

Method No. Starting Material Key Steps Conditions/Notes Reference
1 5-Amino-2-bromobenzoic acid Diazotization → Iodination → Quenching Temp 0–20 °C; mass ratios controlled
2 m-Fluorobenzotrifluoride Nitration → Bromination → Reduction → Deamination → Hydrolysis Mild, multi-step, sulfuric acid solvent
3 1,2-Dibromo-6-fluorobenzene Grignard formation → Carboxylation → Hydrolysis −40 °C, THF solvent
4 2,3,4-Trifluorobenzoic acid Direct halogenation with I2/Br2 or salts Oxidizing agent present

Research Discoveries and Notes

  • The diazotization-iodination approach (Method 1) provides regioselective iodination at the 6-position starting from amino-substituted intermediates and is well-documented in patent literature with detailed reaction parameters.

  • The multi-step nitration-bromination-reduction-deamination route (Method 2) offers a scalable and cost-effective synthesis of 2-bromo-3-fluorobenzoic acid intermediates, which can be further iodinated to reach the target compound.

  • Grignard-based carboxylation (Method 3) is a classical and versatile method for introducing carboxyl groups into halogenated aromatics, applicable to various substitution patterns.

  • Direct halogenation methods (Method 4) are simpler but may suffer from lower selectivity and require optimization for complex multi-halogenated targets.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylate derivatives.

Scientific Research Applications

2-Bromo-3-fluoro-6-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-iodobenzoic acid in various reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-3-fluoro-6-iodobenzoic acid with analogous halogenated benzoic acids, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Halogen positioning significantly influences acidity, solubility, and reactivity. Key comparisons include:

Compound Name Substituents (Positions Relative to COOH) Key Electronic Effects
This compound Br (ortho), F (meta), I (meta) Ortho-Br strongly electron-withdrawing (inductive), increasing acidity; meta-I weakly electron-withdrawing.
2-Bromo-6-fluorobenzoic acid Br (ortho), F (para) Para-F (electron-withdrawing) enhances acidity synergistically with ortho-Br.
2-Bromo-6-fluoro-3-methylbenzoic acid Br (ortho), F (para), Me (meta) Methyl (electron-donating) at meta reduces acidity compared to purely halogenated analogs.
6-Bromo-2-fluoro-3-methoxy-benzoic acid Br (meta), F (ortho), OMe (meta) Methoxy (electron-donating) counters acidity; F at ortho provides moderate withdrawal.

Acidity Trends :

  • The target compound’s acidity is expected to be lower than 2-bromo-6-fluorobenzoic acid (due to lack of para-F) but higher than methyl- or methoxy-substituted analogs.
  • Iodine’s weaker inductive effect compared to fluorine results in less acid-strengthening than para-F substituents .
Physical Properties and Reactivity
  • Molecular Weight : The iodine atom increases molecular weight significantly (~330 g/mol) compared to analogs like 2-bromo-6-fluorobenzoic acid (~235 g/mol). This may reduce solubility in polar solvents but enhance crystallinity for X-ray studies.
  • Synthetic Accessibility : Introducing iodine at position 6 likely requires directed metalation or electrophilic iodination, whereas methyl or methoxy groups are added via Friedel-Crafts or nucleophilic substitution .
  • Thermal Stability : Iodine’s larger atomic radius may lower melting points compared to smaller halogens due to weaker crystal lattice interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.